molecular formula C12H13NO2S B12880682 4(5H)-Oxazolethione, 2-(4-methoxyphenyl)-5,5-dimethyl- CAS No. 306955-38-4

4(5H)-Oxazolethione, 2-(4-methoxyphenyl)-5,5-dimethyl-

Cat. No.: B12880682
CAS No.: 306955-38-4
M. Wt: 235.30 g/mol
InChI Key: GMNZJRCSCPMLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione is a heterocyclic compound that features an oxazole ring substituted with a 4-methoxyphenyl group and two methyl groups at the 5-position, along with a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base to form 4-methoxyphenylacetone. This intermediate is then reacted with thiourea under acidic conditions to yield the desired oxazole-thione compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the oxazole ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione is unique due to the presence of both the oxazole ring and the thione group, which confer distinct chemical and biological properties.

Properties

CAS No.

306955-38-4

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,5-dimethyl-1,3-oxazole-4-thione

InChI

InChI=1S/C12H13NO2S/c1-12(2)11(16)13-10(15-12)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3

InChI Key

GMNZJRCSCPMLSB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)N=C(O1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.